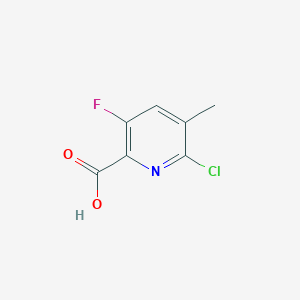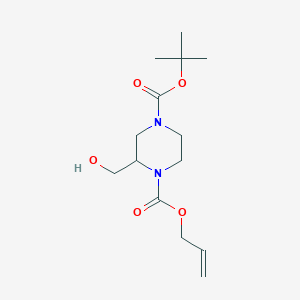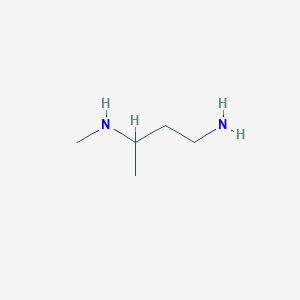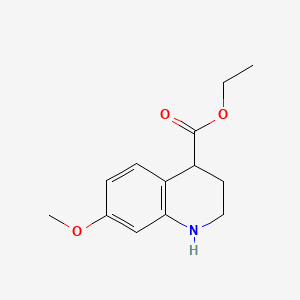![molecular formula C7H11NO2 B15306759 2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 85233-45-0](/img/structure/B15306759.png)
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s,4s)-2-aminobicyclo[211]hexane-2-carboxylic acid is a unique bicyclic amino acid This compound is characterized by its rigid bicyclic structure, which imparts distinct chemical and physical properties The bicyclo[21
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid typically involves the use of photochemical reactions. One common method is the [2 + 2] cycloaddition of suitable precursors under ultraviolet light. This reaction forms the bicyclic core, which can then be functionalized to introduce the amino and carboxylic acid groups. The reaction conditions often require specific wavelengths of light and the presence of a photocatalyst to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid may involve scaling up the photochemical synthesis methods. This requires specialized equipment to handle large volumes and maintain consistent reaction conditions. Additionally, continuous flow reactors can be employed to improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug design.
Biology: Investigated for its potential as a bioisostere in the design of enzyme inhibitors and receptor ligands.
Medicine: Explored for its potential therapeutic applications, including as a component of antiviral and anticancer agents.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of (1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity to enzymes or receptors. This compound can modulate biological pathways by acting as an inhibitor or activator, depending on the target and the functional groups present .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1s,4s)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- (1s,4s)-2-hydroxybicyclo[2.1.1]hexane-2-carboxylic acid
Uniqueness
(1s,4s)-2-aminobicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
85233-45-0 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-aminobicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c8-7(6(9)10)3-4-1-5(7)2-4/h4-5H,1-3,8H2,(H,9,10) |
Clé InChI |
TTXIONZBSAQHGU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C(C2)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


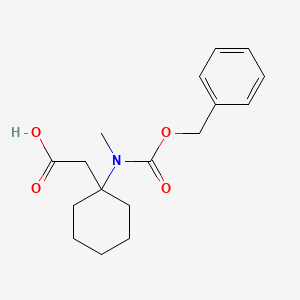
![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)

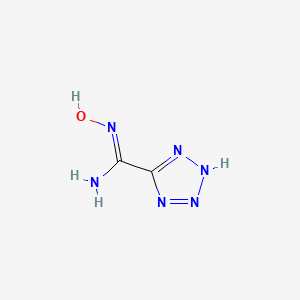
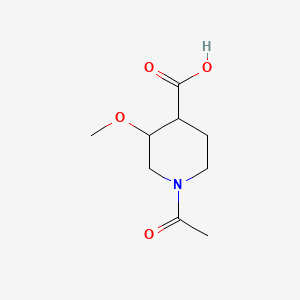
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B15306699.png)
![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)

